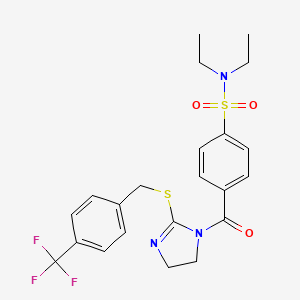

N,N-diethyl-4-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N,N-diethyl-4-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3N3O3S2/c1-3-27(4-2)33(30,31)19-11-7-17(8-12-19)20(29)28-14-13-26-21(28)32-15-16-5-9-18(10-6-16)22(23,24)25/h5-12H,3-4,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDWZWCICZSOSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-diethyl-4-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features an imidazole ring, a trifluoromethylbenzyl thio group, and a benzenesulfonamide moiety, which contribute to its biological activity and therapeutic applications.

Structural Characteristics

- Molecular Formula : C22H24F3N3O3S

- Molecular Weight : Approximately 445.54 g/mol

- IUPAC Name : this compound

The compound's structural complexity allows it to act as a versatile building block in drug design and synthesis.

This compound interacts with specific molecular targets, modulating their activity. The trifluoromethyl group enhances binding affinity, while the imidazole ring plays a crucial role in biological interactions. It has been suggested that the compound may influence pathways related to cell proliferation and apoptosis, making it a candidate for further pharmacological exploration .

Pharmacological Properties

The compound has been studied for various pharmacological activities:

- Antimicrobial Activity : Exhibits potential as an antimicrobial agent, with studies indicating efficacy against certain bacterial strains.

- Anticancer Properties : Preliminary research suggests that it may have cytotoxic effects on cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against specific bacterial strains |

| Anticancer | Induces apoptosis in cancer cell lines |

| Enzyme Inhibition | Modulates activity of certain enzymes |

Case Studies and Research Findings

Research has highlighted the potential of this compound in various applications:

- Antiviral Activity : A study indicated that similar compounds with heterocyclic structures showed significant antiviral properties against Hepatitis C virus (HCV), suggesting that this compound may also exhibit similar effects .

- Cytotoxicity Assays : In vitro assays have demonstrated that the compound exhibits cytotoxicity against multiple cancer cell lines, with IC50 values indicating promising activity levels compared to standard chemotherapeutics .

- Mechanistic Studies : Further investigations into its mechanism of action revealed that the compound may inhibit key signaling pathways involved in tumor growth and survival, such as the PI3K/Akt pathway .

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the class of sulfonamide derivatives, known for their diverse biological activities. Research indicates that these compounds can act as anti-inflammatory agents and may have applications in treating various diseases.

Anti-inflammatory Properties

Studies have shown that derivatives of benzenesulfonamide exhibit anti-inflammatory effects. The synthesis methods for these compounds often involve transformations that enhance their biological activity, making them suitable candidates for drug development targeting inflammatory pathways .

Anticancer Potential

Recent investigations suggest that N,N-diethyl-4-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide may influence pathways related to cell proliferation and apoptosis. Its interaction with specific molecular targets could lead to the modulation of cancer cell behavior, warranting further pharmacological exploration .

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps requiring controlled conditions to optimize yield and purity. Techniques such as chromatography are often employed for purification. The molecular formula is C22H24F3N3O3S2, with a molecular weight of approximately 445.54 g/mol .

Synthesis Pathways

The synthesis involves various reagents and conditions tailored to achieve the desired structural features:

- Reagents : Commonly used reagents include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.

- Reaction Conditions : Controlled temperatures and specific solvents are crucial for optimizing yields.

Case Studies and Research Findings

Several studies have documented the biological activities associated with sulfonamide derivatives similar to this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound is structurally distinct from other benzenesulfonamide derivatives due to its unique combination of substituents:

- Core Heterocycle : The 4,5-dihydro-1H-imidazole ring differentiates it from triazine- or triazole-based analogs (e.g., compounds in –4). The imidazole’s partial saturation may enhance conformational rigidity compared to fully aromatic systems .

- Trifluoromethylbenzylthio Group : This substituent increases lipophilicity and metabolic stability relative to halogens (e.g., Cl, Br) or methyl groups seen in . The trifluoromethyl group’s strong electron-withdrawing nature could enhance binding to hydrophobic pockets in biological targets .

- N,N-Diethylsulfonamide : Compared to unsubstituted or N-aryl sulfonamides (e.g., ), the diethyl groups may improve solubility and reduce crystallinity, facilitating bioavailability .

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : The compound’s carbonyl (C=O) stretch (~1680 cm⁻¹) and sulfonamide S=O stretches (~1350–1150 cm⁻¹) would align with features observed in . The absence of a thiol (S–H) band (~2500 cm⁻¹) confirms thioether formation .

- NMR Spectroscopy : The trifluoromethyl group would produce a distinct ¹⁹F NMR signal (δ ~ -60 ppm) and deshielded aromatic protons in the benzyl moiety. The diethyl groups on the sulfonamide would appear as quartets (N–CH₂) and triplets (CH₃) in ¹H NMR .

Tabulated Comparison of Key Features

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, including condensation, nucleophilic substitution, and sulfonamide formation. For example:

- Step 1 : Condensation of intermediates like 4-aminotriazole derivatives with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst (e.g., 4-hour reflux, followed by solvent evaporation and filtration) .

- Step 2 : Sulfonylation using sulfonyl chlorides in anhydrous THF with triethylamine as a base, monitored by TLC for reaction completion .

- Optimization : Adjusting solvent polarity (e.g., DCM for extraction), temperature (room temperature for coupling reactions), and purification via flash column chromatography (e.g., silica gel, eluent gradients) improves yield and purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : Analyze , , and NMR to confirm substituent integration and electronic environments (e.g., trifluoromethyl group at δ ~110 ppm in ) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, focusing on hydrogen-bonding networks and torsion angles to validate stereochemistry .

- IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretches at ~1700 cm, sulfonamide S=O at ~1350 cm) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict electronic properties and reactive sites?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to map electrostatic potential surfaces, HOMO-LUMO gaps, and Fukui indices for nucleophilic/electrophilic sites .

- Validation : Compare computed bond lengths/angles with X-ray data (<0.01 Å deviation acceptable) and correlate IR/Raman vibrational modes with experimental spectra .

Q. What strategies are used in structure-activity relationship (SAR) studies to enhance bioactivity?

- Substituent Modification : Replace the trifluoromethyl group with electron-withdrawing groups (e.g., nitro) to improve target binding affinity .

- Bioisosteric Replacement : Swap the benzylthio group with morpholine or piperazine rings to modulate solubility and pharmacokinetics .

- Biological Assays : Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify IC values .

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

- Enzyme Inhibition : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive) and calculate values .

- Molecular Docking : Perform AutoDock/Vina simulations to predict binding poses in target active sites, validated by mutagenesis studies (e.g., alanine scanning) .

Q. How should contradictions between computational predictions and experimental data be resolved?

- Case Study : If DFT predicts a planar imidazole ring but X-ray shows puckering, re-evaluate computational parameters (e.g., solvent effects, dispersion corrections) .

- Data Triangulation : Cross-validate NMR chemical shifts with multiple solvents (CDCl, DMSO-d) to rule out solvent-induced conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.